![molecular formula C27H27NO3S B2738722 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448062-79-0](/img/structure/B2738722.png)
2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Description
2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C27H27NO3S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Nematicidal Activity
Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction . All target compounds were evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita . This indicates the potential of the compound in nematicidal applications.
Chiral Solvation Agent
The compound can be used as a chiral solvation agent for the determination of enantiomeric excess of chiral acids by NMR . This application is particularly useful in the field of stereochemistry.
Catalyst for Asymmetric Reactions
The compound can be used in various catalyst systems for asymmetric reactions . This is a significant application in the field of synthetic chemistry, where the creation of chiral molecules is of great importance.
Neurotransmitter Influence
Serotonin (5-hydroxytryptamine, 5-HT) is a significant monoamine neurotransmitter which exists widely in both vertebrates and invertebrates . It is found in the central nervous, digestive, and reproductive systems of nematodes and influences various biological behaviors like eating, movement, and reproduction . The compound, being a derivative of 5-HT3 receptor antagonists, could potentially influence these biological behaviors.
Environmentally Friendly Nematicides
The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . The compound, due to its nematicidal activity, could potentially be used in the development of such nematicides.
properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3S/c29-27(26(20-10-4-1-5-11-20)21-12-6-2-7-13-21)28-22-16-17-23(28)19-25(18-22)32(30,31)24-14-8-3-9-15-24/h1-15,22-23,25-26H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGTNXRQMDKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
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